2-Chloro-4-methylbenzotrifluoride
CAS No.: 74483-46-8
Cat. No.: VC2422725
Molecular Formula: C8H6ClF3
Molecular Weight: 194.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74483-46-8 |
---|---|
Molecular Formula | C8H6ClF3 |
Molecular Weight | 194.58 g/mol |
IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Standard InChI Key | OHDYNLHQHOFWGR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Canonical SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structure
2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8) is an aromatic compound characterized by a benzene ring substituted with a chlorine atom, a methyl group, and a trifluoromethyl group. Its molecular structure represents an important class of halogenated compounds with both electron-withdrawing and electron-donating substituents.
Basic Identifiers
Parameter | Information |
---|---|
IUPAC Name | 2-chloro-4-methyl-1-(trifluoromethyl)benzene |
CAS Registry Number | 74483-46-8 |
Molecular Formula | C8H6ClF3 |
Molecular Weight | 194.58 g/mol |
InChI | InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
InChIKey | OHDYNLHQHOFWGR-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C(F)(F)F)Cl |
European Community (EC) Number | 639-337-9 |
The compound features a benzene ring with the trifluoromethyl group (CF3) at position 1, a chlorine substituent at position 2, and a methyl group at position 4 . This arrangement of substituents contributes to its unique chemical reactivity and physical properties.
Common Synonyms
The compound is known by several names in scientific and commercial contexts:
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2-Chloro-4-methylbenzotrifluoride
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2-Chloro-4-methyl-1-(trifluoromethyl)benzene
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3-Chloro-4-(trifluoromethyl)toluene
Physical and Chemical Properties
2-Chloro-4-methylbenzotrifluoride possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.
Physical Properties
Chemical Properties
The chemical behavior of 2-Chloro-4-methylbenzotrifluoride is significantly influenced by its substituent groups:
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The trifluoromethyl group (CF3) serves as a strong electron-withdrawing group, affecting the electron density of the aromatic ring and consequently its reactivity toward electrophilic and nucleophilic substitution reactions.
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The chlorine atom at the ortho position relative to the CF3 group creates a distinct electronic environment that influences reactivity patterns.
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The methyl group, being electron-donating, counterbalances some of the electron-withdrawing effects of the other substituents and can serve as a site for oxidation reactions .
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The compound shows low polarity as evidenced by its XLogP3 value of 3.8, indicating limited water solubility and greater affinity for organic solvents .
Synthesis and Preparation Methods
Several methods for the synthesis of 2-Chloro-4-methylbenzotrifluoride have been documented in the scientific literature. These methods highlight different approaches to creating the specific substitution pattern on the benzene ring.
Chlorination of 4-Methylbenzotrifluoride
One documented approach involves the chlorination of 4-methylsulfonyltoluene using chlorine gas in the presence of iron catalyst and low polarity solvents:
"Make the 4-methylsulfonyltoluene under the existence of catalyzer iron, in low polar solvent, at 85~95°C of temperature, pass into chlorine and carry out the chlorination reaction generation 2-chloro-4-methylsulfonyltoluene, wherein, described low polar solvent is tetracol phenixin, methylene dichloride or the mixture of the two."
This method specifically indicates:
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Temperature range: 85-95°C
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Catalyst: Iron
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Solvents: Carbon tetrachloride, dichloromethane, or a mixture of both
Reaction with Hydrogen Fluoride
Another method documented in the Journal of Fluorine Chemistry involves the reaction of precursors with hydrogen fluoride:
"Reaction Conditions: with hydrogen fluoride at 105; for 10 h; Yield given. Yields of byproduct given;"
This method, published by Marhold, A. and Klauke, E. in the Journal of Fluorine Chemistry (1981, vol. 18, pp. 281-292), represents an alternative synthetic route to obtain the compound .
Applications and Uses
Chemical Intermediate
The compound likely serves as an important intermediate in organic synthesis, particularly in the preparation of more complex structures that incorporate the trifluoromethylated aromatic moiety .
Research Findings and Analytical Data
Spectroscopic Properties
The compound's 3D structure and spectroscopic properties have been documented in several databases. The predicted collision cross-section data provides valuable information for analytical scientists using ion mobility spectrometry and mass spectrometry techniques .
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 195.01830 | 139.0 |
[M+Na]+ | 217.00024 | 150.4 |
[M+NH4]+ | 212.04484 | 146.2 |
[M+K]+ | 232.97418 | 143.9 |
[M-H]- | 193.00374 | 137.1 |
[M+Na-2H]- | 214.98569 | 144.6 |
[M]+ | 194.01047 | 140.3 |
[M]- | 194.01157 | 140.3 |
These values are particularly useful for researchers working on analytical method development for the detection and quantification of this compound in various matrices .
Structural and Computational Properties
Several computational properties have been documented for 2-Chloro-4-methylbenzotrifluoride:
Property | Value |
---|---|
Hydrogen Bond Acceptor Count | 3 |
Exact Mass | 194.0110124 |
Monoisotopic Mass | 194.0110124 |
Heavy Atom Count | 12 |
Complexity | 155 |
Covalently-Bonded Unit Count | 1 |
These properties are valuable for computational chemists and researchers involved in molecular modeling and structure-activity relationship studies .
Related Compounds and Comparative Analysis
Similar Trifluoromethylated Compounds
The search results contain information about structurally related compounds, such as 1-chloro-4-(trifluoromethyl)benzene (CAS: 98-56-6), which differs from 2-Chloro-4-methylbenzotrifluoride by the absence of a methyl group .
A comparative analysis reveals:
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Both compounds contain the trifluoromethyl group, which strongly influences their physical properties and chemical reactivity.
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The presence of the additional methyl group in 2-Chloro-4-methylbenzotrifluoride alters its molecular weight, boiling point, and potentially its toxicological profile compared to 1-chloro-4-(trifluoromethyl)benzene.
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1-Chloro-4-(trifluoromethyl)benzene has documented uses as a solvent in various applications, including fabric stain removal products, shoe care products, and in aerosol rust inhibitors .
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